2-Methyl-5-phenyloxazole
Description
Historical Evolution of Oxazole (B20620) Research
The journey into oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole was reported by Hantzsch in 1887, with a more established synthesis developed in 1947. taylorandfrancis.com A significant milestone in the field was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which provided a method to produce 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org The Robinson-Gabriel synthesis, involving the cyclodehydration of β-acylamino ketones, is another classical and widely used method for constructing the oxazole ring. irjmets.com The discovery of the oxazole ring in natural products, such as the antibiotic penicillin, during the World War I era, further propelled research into this class of compounds. semanticscholar.org Over the decades, the development of new synthetic methodologies, including metal-catalyzed reactions and green chemistry approaches, has greatly expanded the accessibility and diversity of oxazole derivatives. irjmets.com
Fundamental Role of the Oxazole Heterocyclic Core in Organic Synthesis
The oxazole ring is a versatile building block in organic synthesis, serving as a precursor to a variety of other important molecular scaffolds. One of its most notable reactions is its participation as a diene in Diels-Alder reactions with electrophilic alkenes, which provides a powerful route to substituted pyridines. wikipedia.org This transformation is famously utilized in the synthesis of pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org The oxazole ring can also undergo various other transformations, including electrophilic and nucleophilic substitutions, reductions, and ring-opening reactions, making it a highly adaptable intermediate. tandfonline.comwikipedia.org For instance, deprotonation at the C2 position, the most acidic site, generates a lithiated species that can be trapped with various electrophiles. wikipedia.org
Research Landscape and Specific Focus on 2-Methyl-5-phenyloxazole
The broader research landscape of oxazoles is vast, with tens of thousands of publications covering their synthesis, reactions, and applications in diverse fields like medicinal chemistry, materials science, and polymer chemistry. e-bookshelf.de Within this extensive area, 2,5-disubstituted oxazoles represent a particularly important subclass. The specific compound, this compound, has garnered significant attention due to its utility as a model substrate in mechanistic studies and as a starting material for further synthetic transformations. Its structure, featuring a methyl group at the 2-position and a phenyl group at the 5-position, provides a valuable platform for investigating the influence of substituents on the reactivity of the oxazole core.
Significance of this compound in Synthetic and Mechanistic Studies
The presence of both an alkyl and an aryl substituent in this compound makes it an ideal candidate for studying the intricacies of oxazole chemistry. For example, it has been employed in mechanistic investigations of the Diels-Alder reaction with singlet oxygen. researchgate.netnih.gov Computational studies have shown that this compound is highly reactive in these cycloaddition reactions. nih.gov Furthermore, the synthesis of this compound itself has been the subject of methodological development, with various approaches being explored to achieve its efficient preparation. acs.orgthieme-connect.com Its role extends to being a precursor for other functionalized oxazoles, such as 2-(bromomethyl)-5-phenyloxazole, through reactions like bromination of the methyl group. researchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | scbt.com |
| Molecular Weight | 159.18 g/mol | scbt.comnih.gov |
| CAS Number | 3969-09-3 | scbt.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 56.0–58.0 °C | acs.org |
| IUPAC Name | 2-methyl-5-phenyl-1,3-oxazole | nih.govsigmaaldrich.com |
Interactive Data Table: Synthetic Methods for this compound
| Reaction Type | Reactants | Reagents/Conditions | Yield | Source |
| Iodine-Catalyzed Decarboxylative Domino Reaction | Acetophenone and Alanine | I₂, Oxone, DMSO, 95 °C | 20% | acs.org |
| Iodoarene-Mediated One-Pot Preparation | Acetophenone | Iodobenzene (B50100), m-CPBA, TfOH, Acetonitrile, reflux | Moderate (54-60%) | thieme-connect.com |
| Robinson-Gabriel Type Cyclization | N-(2-oxopropyl)benzamide | Burgess Reagent, THF, microwave irradiation | 100% | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSHTWLLVDXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289934 | |
| Record name | 2-methyl-5-phenyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3969-09-3 | |
| Record name | 3969-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-phenyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5 Phenyloxazole and Substituted Analogues
Established Synthetic Strategies for Oxazole (B20620) Ring Construction
The synthesis of the oxazole nucleus can be achieved through various classical and modern chemical transformations. These methods often involve the formation of key acyclic precursors followed by a cyclization step.
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgalchempharmtech.com This reaction is typically promoted by a dehydrating agent. The requisite precursor for synthesizing 2-methyl-5-phenyloxazole via this route is N-(2-oxo-1-phenylpropyl)acetamide.
The mechanism commences with the protonation of the amide carbonyl, enhancing its electrophilicity. The enol form of the adjacent ketone then acts as a nucleophile, attacking the protonated amide carbonyl to form a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate furnishes the aromatic oxazole ring. ijpsonline.com A notable synthesis of 5-methyl-2-phenyloxazole (B7819025), a constitutional isomer of the target compound, has been reported with a high yield of 95% from N-(2-oxopropyl)benzamide using phosphoryl chloride as the dehydrating agent. uni-bayreuth.de
Table 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
| Starting Material | Product | Dehydrating Agent | Yield |
| N-(2-oxopropyl)benzamide | 5-Methyl-2-phenyloxazole | Phosphoryl chloride | 95% uni-bayreuth.de |
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org For the synthesis of this compound, the required starting materials would be acetaldehyde (B116499) cyanohydrin (lactonitrile) and benzaldehyde (B42025).
The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline species, which subsequently eliminates HCl to form the oxazole ring. wikipedia.org While a specific example for this compound is not prominently documented, the synthesis of 2,5-diphenyloxazole (B146863) from mandelonitrile (B1675950) and benzaldehyde serves as a classic illustration of this reaction. wikipedia.org
Table 2: Representative Fischer Oxazole Synthesis
| Cyanohydrin | Aldehyde | Product |
| Mandelonitrile | Benzaldehyde | 2,5-Diphenyloxazole wikipedia.org |
| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-5-phenyloxazole wikipedia.org |
Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanides
The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing 5-substituted oxazoles. ijpsonline.com To obtain this compound, a modification of this reaction is necessary as the standard Van Leusen reaction with an aldehyde yields a 5-substituted oxazole.
The mechanism involves the deprotonation of TosMIC, which then attacks the carbonyl group of an aldehyde. wikipedia.org The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates toluenesulfinic acid to yield the oxazole. wikipedia.orgijpsonline.com A cesium carbonate-mediated reaction between benzamide (B126) and 2,3-dibromopropene (B1205560) has been reported to produce 5-methyl-2-phenyloxazole in an 83% yield, offering an alternative route to this structural motif. organic-chemistry.org
Table 3: Synthesis of a 2,5-Disubstituted Oxazole via a Modified Approach
| Reactant 1 | Reactant 2 | Base | Product | Yield |
| Benzamide | 2,3-Dibromopropene | Cs₂CO₃ | 5-Methyl-2-phenyloxazole | 83% organic-chemistry.org |
Bredereck Reaction Approaches
The Bredereck reaction traditionally involves the reaction of α-haloketones with amides to form oxazoles. ijpsonline.comijpsonline.com For the synthesis of this compound, the starting materials would be an α-haloketone derived from 1-phenyl-2-propanone and acetamide (B32628). This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds through initial N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration.
Cycloisomerization of Propargyl Amides
A more contemporary and powerful method for oxazole synthesis involves the metal-catalyzed cycloisomerization of propargyl amides. acs.org Gold catalysts have proven to be particularly effective in promoting this transformation. acs.org The key precursor for the synthesis of this compound via this route is N-(1-phenylprop-2-yn-1-yl)acetamide. This starting material can be synthesized from 1-phenylprop-2-yn-1-ol. rsc.org
The mechanism of the gold-catalyzed cycloisomerization involves the activation of the alkyne by the gold catalyst, which facilitates a 5-exo-dig cyclization of the amide oxygen onto the activated alkyne. Subsequent steps lead to the formation of the aromatic oxazole ring. The gold-catalyzed cyclization of the related N-(3-phenylprop-2-yn-1-yl)benzamide has been shown to produce phenyl(2-phenyloxazol-5-yl)methanone, highlighting the utility of this methodology for constructing complex oxazole derivatives. acs.org
Oxidation Pathways of Oxazolines
The oxidation of a pre-formed oxazoline ring provides a direct entry to the corresponding oxazole. acs.org To synthesize this compound, one would first need to prepare 2-methyl-5-phenyl-2-oxazoline. The synthesis of related 2-amino-4-methyl-5-phenyloxazoline has been documented. google.com
Various oxidizing agents can be employed for this transformation. Studies on the oxidation of 2-methyl-5-phenyl-oxazoline have shown that at elevated temperatures, the desired this compound can be formed, although in some cases as a side product. acs.org This indicates that careful selection of reaction conditions is crucial for achieving high yields of the target oxazole.
Contemporary and Catalytic Methods for this compound Synthesis
The synthesis of this compound and its substituted analogues has evolved significantly, with modern methodologies focusing on catalytic processes that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. These contemporary approaches are broadly categorized into transition metal-catalyzed reactions and emerging metal-free strategies.
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium, copper, and nickel, are central to many modern strategies for constructing the oxazole core. These metals facilitate key bond-forming events, such as C-N, C-O, and C-C bond formations, often through cross-coupling or C-H activation pathways.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming C-C bonds via cross-coupling reactions is a powerful tool for synthesizing substituted oxazoles. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly versatile due to the stability and commercial availability of many boronic acids and their derivatives. mdpi.combeilstein-journals.org The general catalytic cycle involves an oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com
This strategy can be applied to the synthesis of this compound in several ways:
Coupling of a 5-halo-2-methyloxazole with phenylboronic acid.
Coupling of a 2-methyl-5-(organoboron)-oxazole derivative with a phenyl halide.
Beyond traditional cross-coupling, palladium catalysis is also effective in direct C-H activation/arylation reactions. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed, proceeding through sequential C-N and C-O bond formations in one step. organic-chemistry.org This process utilizes a palladium acetate (B1210297) catalyst with K₂S₂O₈ as an oxidant and CuBr₂ as a promoter, achieving yields of up to 86%. organic-chemistry.org Mechanistic studies suggest the reaction pathway involves dehydration condensation, imine/enamine isomerization, and a key Pd-catalyzed C-H activation step, followed by reductive elimination. organic-chemistry.org While classical methods often require pre-functionalized substrates or harsh reagents, these palladium-catalyzed C-H functionalization strategies offer a more direct and atom-economical route to highly substituted oxazoles. organic-chemistry.org
A well-defined N-heterocyclic carbene (NHC)–Pd(II)–imidazole (B134444) complex has also proven to be an effective catalyst for the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids, providing an alternative method for synthesizing biaryl compounds that are structurally related to the core of 5-phenyloxazoles. acs.org
| Methodology | Key Reagents/Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Organoboron compound, Organic halide | C-C Cross-Coupling | Versatile, high functional group tolerance, many commercially available reagents. mdpi.combeilstein-journals.org | mdpi.combeilstein-journals.org |
| Sequential C-N/C-O Formation | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | C-H Activation/Cyclization | Uses simple amides and ketones as starting materials; direct and efficient. organic-chemistry.org | organic-chemistry.org |
| Suzuki-Miyaura of Aryl Sulfonates | NHC–Pd(II)–Im Complex 1 | C-C Cross-Coupling | Enables use of less reactive but readily available aryl sulfonates. acs.org | acs.org |
Copper catalysis provides an efficient and often more economical alternative to palladium for the synthesis of oxazoles. A notable one-pot method allows for the regioselective preparation of 2,5-disubstituted oxazoles from readily available 1,2-dihaloalkenes and primary amides. thieme-connect.com Specifically, this compound has been synthesized from dibromophenylethylene and acetamide using a copper(I) iodide (CuI) catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand and potassium carbonate (K₂CO₃) as the base. thieme-connect.com This domino reaction proceeds through successive copper-catalyzed C-N and C-O cross-coupling events to construct the oxazole ring. thieme-connect.com The methodology tolerates a variety of functional groups, including halides and methoxy (B1213986) groups. thieme-connect.com
Another powerful approach is the copper(II)-catalyzed oxidative cyclization of enamides, which can be accomplished at room temperature. nih.gov This reaction proceeds via vinylic C-H bond functionalization to yield various 2,5-disubstituted oxazoles bearing aryl, vinyl, and alkyl substituents in moderate to high yields. nih.gov This method is complementary to other cyclization strategies and benefits from the use of stable and easily accessible enamide starting materials. nih.gov
| Starting Materials | Catalyst System | Base | Reaction Time | Product | Yield |
|---|---|---|---|---|---|
| Dibromophenylethylene, Acetamide | CuI (21 mol%), DMEDA (48 µL) | K₂CO₃ (3.01 equiv) | 24 h | This compound | Not explicitly stated for this specific product, but general method gives good yields. thieme-connect.com |
Nickel-catalyzed reactions have emerged as a powerful platform for C-H functionalization, including the arylation of heterocycles like oxazoles. nih.gov These processes offer a cost-effective alternative to palladium and can enable transformations with substrates that are challenging for other metals. The direct C-H arylation of oxazoles with phenolic electrophiles, such as aryl pivalates and tosylates, has been successfully demonstrated. nih.gov
The reaction typically employs a Ni(COD)₂ catalyst in combination with a phosphine (B1218219) ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like cesium carbonate (Cs₂CO₃). nih.gov Studies on the arylation of 5-methylbenzoxazole (B76525) and phenyl oxazoles show that the reaction is compatible with a range of functional groups on both the oxazole and the arylating agent. nih.gov For instance, electron-rich and electron-neutral phenyl oxazoles participate in these reactions, as do electron-deficient variants. nih.gov The choice of ligand and base can be crucial; for electron-deficient pivalates, 1,2-bis(dicyanopentyl)ethane (dcypt) can be more effective than dcype, and potassium phosphate (B84403) (K₃PO₄) can give higher yields than cesium carbonate in some cases. nih.gov This methodology provides a valuable route for the late-stage functionalization of oxazole cores.
| Oxazole Substrate | Arylating Agent | Catalyst System | Base | Temperature | Key Finding |
|---|---|---|---|---|---|
| 5-Methylbenzoxazole | p-Methoxyphenyl pivalate | Ni(COD)₂, dcype | Cs₂CO₃ | 140 °C | Optimal conditions developed for electron-rich pivalates. nih.gov |
| Phenyl oxazole | Aryl pivalates | Ni(COD)₂, dcype/dcypt | Cs₂CO₃ / K₃PO₄ | 140 °C | Demonstrates general applicability to phenyl oxazole systems. nih.gov |
| 5-Methylbenzoxazole | Electron-deficient pivalates | Ni(COD)₂, dcypt | Cs₂CO₃ / K₃PO₄ | 140 °C | Ligand and base choice can be optimized for challenging substrates. nih.gov |
Metal-Free Synthetic Approaches to Oxazoles and this compound
In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of transition metals. These approaches reduce cost, simplify purification, and eliminate concerns about trace metal contamination in the final products, which is particularly important in medicinal chemistry.
A novel and efficient metal-free strategy for the synthesis of substituted oxazoles has been developed based on the cleavage of a C-O bond in an ester. rsc.orgrsc.orgresearchgate.net This method involves the reaction of a substituted 2-oxo-2-phenylethyl acetate with a primary amine. rsc.org The reaction proceeds smoothly under metal-free conditions, combining a highly chemoselective C-O bond cleavage with subsequent C-N and C-O bond formation steps in a one-pot synthesis to afford the desired oxazoles in moderate to excellent yields. rsc.orgresearchgate.net
The process demonstrates a broad substrate scope, accommodating various functional groups on both the phenylethyl acetate and the amine partner. rsc.orgresearchgate.net For example, 2-oxo-2-phenylethyl acetates with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., nitro) groups on the phenyl ring react effectively with benzylamine (B48309) to give the corresponding substituted oxazoles in good yields (84-88% for electron-rich groups). researchgate.net The reaction also tolerates a range of primary amines, including those with heterocyclic moieties and sterically demanding structures, as well as aliphatic amines. researchgate.net This approach represents a significant advancement in oxazole synthesis, as it circumvents the need for metal catalysts and expands the utility of readily accessible ester starting materials. rsc.orgrsc.org
| Aryl Keto Ester Substrate | Amine Substrate | Key Conditions | Product Type | Reported Yield Range |
|---|---|---|---|---|
| 2-oxo-2-phenylethyl acetate derivatives | Benzylamine | K₂CO₃, I₂, Ethyl acetate, 80 °C | 2-Benzyl-5-aryloxazoles | Moderate to good |
| 2-oxo-2-phenylethyl acetate | Various primary amines (benzyl, naphthylmethyl, heterocyclic, aliphatic) | K₂CO₃, I₂, Ethyl acetate, 80 °C | 2-Substituted-5-phenyloxazoles | 78-85% (for aromatic/heterocyclic amines) |
Iodine(III)-Mediated Cyclization Reactions
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and metal-free conditions for a variety of transformations, including the formation of heterocyclic systems like oxazoles. organic-chemistry.orgfigshare.comnih.gov Reagents such as Phenyliodine Diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA) have been successfully employed in the intramolecular oxidative cyclization of enamide precursors to yield substituted oxazoles. organic-chemistry.orgfigshare.comnih.govacs.orgthieme-connect.comcore.ac.ukresearchgate.net
The synthesis of functionalized oxazoles, including analogues of this compound, can be achieved in moderate to good yields from readily available enamides through a PIDA-mediated intramolecular cyclization. organic-chemistry.orgfigshare.comnih.govacs.org This method is noted for its broad substrate scope and, significantly, for being a heavy-metal-free oxidative carbon-oxygen bond formation process. organic-chemistry.orgfigshare.comnih.govacs.org The reaction is typically promoted by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux conditions. organic-chemistry.orgthieme-connect.com The geometry (E/Z) of the starting enamide generally does not impact the yield of the oxazole product. thieme-connect.com
The proposed mechanism for this transformation involves the initial activation of the enamide by the iodine(III) reagent, followed by an intramolecular cyclization and subsequent reductive elimination of iodobenzene (B50100) to afford the oxazole ring. thieme-connect.com This methodology has been applied to the synthesis of various 2,4,5-trisubstituted oxazoles. researchgate.net
PIFA is another potent iodine(III) reagent utilized for similar cyclizations. core.ac.uknih.govscispace.comnsf.gov It can promote the oxidative cyclization of N-allylamides and other suitable precursors to form oxazoline and oxazole derivatives. nsf.gov For instance, the reaction of enamides with PIFA in trifluoroethanol can lead to the formation of multisubstituted oxazoles in short reaction times at room temperature. researchgate.net Furthermore, the combination of iodosobenzene (B1197198) (PhI=O) with strong acids like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to efficiently promote the reaction of ketones with nitriles to directly afford 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, providing a direct route to structures like this compound. mdpi.comresearchgate.net
Table 1: Examples of Iodine(III)-Mediated Oxazole Synthesis
| Precursor | Iodine(III) Reagent | Promoter/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enamide | PIDA | BF₃·OEt₂, DCE, reflux | Functionalized Oxazole | up to 90% | organic-chemistry.org |
| Enamide | PIFA | TFE, rt, 15 min | 2,5-Disubstituted Oxazole | 58-98% | researchgate.net |
| Aryl Methyl Ketone & Nitrile | PhI=O | TfOH or Tf₂NH | 2,5-Disubstituted Oxazole | 53-94% | mdpi.comresearchgate.net |
| N-Allylamide | PIDA | - | Oxazoline/Oxazole | Moderate to Good | nsf.gov |
Green Chemistry Principles in Oxazole Synthesis (e.g., Microwave-Assisted, Solvent-Free Reactions)
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have become a guiding force in modern synthetic chemistry. abap.co.inajrconline.org In the context of oxazole synthesis, microwave-assisted organic synthesis (MAOS) has gained significant traction as a green alternative to conventional heating methods. abap.co.inajrconline.orgijpsonline.comijpsonline.comacs.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds by promoting rapid and uniform heating of the reaction mixture. abap.co.inresearchgate.net
A notable example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgnih.gov This reaction, when carried out in a green solvent like isopropanol (B130326) with potassium phosphate as a base, can produce 5-phenyloxazole (B45858) (a close analogue of this compound) in high yield (96%) in just 8 minutes. acs.orgnih.gov This represents a significant improvement over conventional heating methods, which often require longer reaction times and may lead to the formation of byproducts. researchgate.net The efficiency and mild conditions of this microwave-assisted protocol make it an environmentally benign and economical process. acs.orgnih.gov
Solvent-free reaction conditions represent another key aspect of green chemistry. The Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, can be performed under microwave irradiation in the absence of a solvent, using a solid support like MgO/Al₂O₃. ijpsonline.com Similarly, the synthesis of 2-phenyl-5(4H)-oxazolones has been achieved using a combination of anhydrous zinc chloride and acetic anhydride (B1165640) in a solvent-free cyclodehydration-condensation reaction. biointerfaceresearch.com These methods minimize waste and the use of potentially toxic solvents, aligning with the core tenets of green chemistry. abap.co.inajrconline.org
Table 2: Comparison of Conventional and Microwave-Assisted Oxazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Green Advantage | Reference |
|---|---|---|---|---|
| 5-Aryloxazole Synthesis (van Leusen) | Reflux for hours | 8 minutes, 65°C | Reduced reaction time, energy efficiency | acs.orgnih.gov |
| Azalactone Synthesis | Reflux with dehydrating agents | Solvent-free, solid support | Elimination of solvent, reduced waste | ijpsonline.com |
| 2-Methyl Benzimidazole Synthesis | 1 hour reflux | 10 minutes | Reduced reaction time | ajrconline.org |
Regioselective Synthesis and Functionalization of this compound
The ability to control the regiochemistry of substitution on the oxazole ring is crucial for the synthesis of specifically functionalized derivatives of this compound. Various strategies have been developed to achieve regioselective C-H functionalization and cross-coupling reactions at the C2, C4, and C5 positions of the oxazole core.
Palladium-catalyzed direct arylation has emerged as a powerful tool for the regioselective functionalization of oxazoles. organic-chemistry.org By carefully selecting the phosphine ligand and solvent, it is possible to direct the arylation to either the C5 or C2 position with high selectivity. For instance, C5 arylation is generally favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for the controlled introduction of aryl groups at specific positions of the oxazole ring.
Another approach to regioselective synthesis involves the use of a "blocking" group. For example, a phenylsulfonyl group at the C2 position can direct Suzuki and Stille cross-coupling reactions to the C4 and C5 positions. nih.gov This strategy enables the site-selective arylation, alkenylation, and alkylation of the oxazole ring, leading to the production of 2,4- and 2,5-disubstituted oxazoles. The phenylsulfonyl group can then be removed under mild reductive desulfonylation conditions, providing access to C4- and C5-monosubstituted oxazoles. nih.gov
The synthesis of 2,4,5-trisubstituted oxazoles with complementary regioselectivity has also been achieved from common precursors like α-oxoketene dithioacetals. acs.org By employing different synthetic strategies, it is possible to generate regioisomeric 5-acyloxazoles and 4-acyloxazoles. acs.org Furthermore, the reaction of ynamides with N-iodosuccinimide (NIS) and a ytterbium(III) triflate catalyst can lead to the regioselective synthesis of highly substituted oxazoles through a β-umpolung mechanism. organic-chemistry.org
A transition metal-free intramolecular regioselective domino cyclization of N-Boc protected ynamides has been developed to provide tetrahydroisoquinoline-oxazol-2(3H)-ones, showcasing a sophisticated approach to building complex structures with defined regiochemistry. nih.gov
Synthesis of Complex Architectures Incorporating the this compound Scaffold
The this compound motif serves as a valuable building block in the construction of more complex molecular architectures, including natural products and pharmacologically active compounds. The synthetic methodologies developed for the oxazole ring can be extended to create intricate structures with multiple functional groups and stereocenters.
The synthesis of 2,4,5-trisubstituted oxazoles with complementary regioselectivity from α-oxoketene dithioacetals or β-(het)aryl/(methylthio)enone precursors provides a pathway to complex oxazole derivatives. acs.org These methods often involve a [3+2] annulation approach, where the oxazole ring is constructed from two-carbon precursors and a primary amide. acs.org
Furthermore, the functionalization of pre-formed oxazole rings is a key strategy for building complexity. For example, the 5-(methylthio) group in 2-phenyl-4-substituted-5-(methylthio)oxazoles can be oxidized to a more labile 5-(methylsulfonyl) group. acs.org This sulfonyl group can then be displaced by various nucleophiles, such as primary and secondary amines, to introduce additional diversity at the C5 position of the oxazole ring, leading to novel 2,4,5-substituted oxazoles. acs.org
The synthesis of oxazole-containing natural products often relies on the regioselective and stereoselective formation of the oxazole core. The development of robust and general methods for the synthesis of substituted oxazoles is therefore of significant importance for the total synthesis of these complex molecules. acs.orgontosight.ai The ability to incorporate the intact oxazole heterocycle through regioselective bond formation at C4 or C5 provides a powerful tool for synthetic chemists. nih.gov
Reactivity and Mechanistic Investigations of 2 Methyl 5 Phenyloxazole
Cycloaddition Reactions of the Oxazole (B20620) Ring
Oxazoles are known to function as dienes in Diels-Alder reactions, a discovery that has significantly expanded their synthetic utility. thieme-connect.de These reactions, along with other cycloaddition processes, provide efficient routes to various heterocyclic and carbocyclic systems.
Diels-Alder Reactions with Various Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org In the context of 2-methyl-5-phenyloxazole, the oxazole ring acts as the diene component. The reactivity in these reactions is influenced by the electronic nature of both the oxazole and the dienophile. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction rate. masterorganicchemistry.com
Intermolecular Diels-Alder reactions of oxazoles with various dienophiles, such as alkenes and alkynes, have been extensively studied. When an oxazole reacts with an alkyne, the initial cycloadduct readily loses a nitrile to form a furan. thieme-connect.de The reaction with alkenes can lead to the formation of pyridine (B92270) derivatives. thieme-connect.de
The scope of intermolecular [4+2] cycloadditions has been expanded to include reactions with heterodienophiles. psu.edu For instance, the reaction of 4-nitro-2-phenyloxazole (B3242379) with 2,3-dimethylbuta-1,3-diene at 110°C in chloroform (B151607) yields a dihydrobenzoxazole derivative and its corresponding aromatized product. psu.edursc.org This demonstrates the ability of a suitably substituted oxazole to act as a dienophile in a normal electron-demand Diels-Alder reaction.
Recent advancements have also explored photoredox catalysis to promote intermolecular oxa-[4+2] cycloaddition reactions under mild conditions, using visible light as an energy source. nii.ac.jp
| Diene | Dienophile | Product Type | Ref. |
| This compound | Alkyne | Furan | thieme-connect.de |
| This compound | Alkene | Pyridine | thieme-connect.de |
| 2,3-Dimethylbuta-1,3-diene | 4-Nitro-2-phenyloxazole | Dihydrobenzoxazole | psu.edursc.org |
| ortho-Quinone methides | Styrenes | Chromene derivatives | nii.ac.jpuniovi.es |
Intramolecular Diels-Alder (IMDA) reactions of oxazoles provide a powerful strategy for the construction of complex, fused heterocyclic systems. In these reactions, the diene (oxazole ring) and the dienophile are tethered within the same molecule.
For example, N-alkenyl-oxazole-5-carboxamides undergo intramolecular cycloaddition to yield tricyclic adducts. jst.go.jp Subsequent hydrolysis of these adducts can afford tetrahydrofuro[2,3-c]piperidines. jst.go.jp Similarly, the intramolecular cycloaddition of N-allyl-4-methyloxazole-5-carboxamides leads to the formation of tetrahydrofuro[2,3-c]pyrrolidines. jst.go.jp The versatility of this approach is further highlighted by the synthesis of various substituted oxazoles through an intramolecular aza-Wittig reaction of β-(acyloxy)vinyl azides. lookchem.com
| Substrate | Product Type | Ref. |
| N-(3-butenyl)-4-methyl-N-phenyloxazole-5-carboxamides | Tricycloadducts | jst.go.jp |
| N-allyl-4-methyloxazole-5-carboxamides | Tetrahydrofuro[2,3-c]pyrrolidines | jst.go.jp |
| β-(acyloxy)vinyl azides | 2,5-disubstituted and 2,4,5-trisubstituted oxazoles | lookchem.com |
[3+2] Cycloaddition Processes
Oxazoles can also participate in [3+2] cycloaddition reactions, which are crucial for the synthesis of five-membered heterocyclic rings. nih.gov These reactions typically involve a three-atom component (TAC) reacting with a two-atom component. nih.gov
A notable example is the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base, which proceeds via a [3+2] cycloaddition to form oxazolines that can be subsequently oxidized to oxazoles. researchgate.net Computational studies, such as those using molecular electron density theory (MEDT), have been employed to understand the stereoselectivity and regioselectivity of these reactions. nih.gov For instance, the reaction between N-methyl-C-4-methylphenylnitrone and 2-propynamide was found to proceed through distinct stereo- and regioisomeric pathways. nih.gov
Furthermore, iodonium (B1229267) ylides derived from ketones have been utilized in [3+2] cycloaddition reactions with various partners to generate highly substituted oxazoles. mdpi.comnih.gov
Substitution Reactions on the this compound Core
The aromatic nature of the oxazole ring allows it to undergo substitution reactions, although its reactivity is influenced by the presence of the two heteroatoms.
Electrophilic Substitution Pathways
Electrophilic substitution on the oxazole ring is a key transformation for introducing functional groups. The regioselectivity of this reaction is dictated by the electronic distribution within the ring. Computational studies on oxazole indicate that the C5 position has the highest electron density, making it the most favorable site for electrophilic attack. cdu.edu.au However, the reactivity is also influenced by the substituents present on the ring. cdu.edu.au
For instance, bromination of 2-phenyloxazole (B1349099) using N-bromosuccinimide (NBS) results in the formation of 5-bromo-2-phenyloxazole. slideshare.net In the case of this compound, electrophilic bromination with NBS can lead to the formation of 5-bromo-2-methyl-4-phenyloxazole, although direct bromination of the methyl group is also possible under radical conditions. sci-hub.seresearchgate.net
Lithiation of oxazoles followed by quenching with an electrophile is another important pathway for substitution. The lithiation of 2-methyl-4-phenyloxazole (B1595679) with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) followed by alkylation with methyl triflate predominantly leads to methylation at the C5 position. williams.edu Interestingly, the regioselectivity can be altered by the choice of base and electrophile. williams.educlockss.org
| Substrate | Reagent | Product | Ref. |
| 2-Phenyloxazole | N-Bromosuccinimide (NBS) | 5-Bromo-2-phenyloxazole | slideshare.net |
| This compound | N-Bromosuccinimide (NBS), AIBN | 2-(Bromomethyl)-5-phenyloxazole | researchgate.net |
| 2-Methyl-4-phenyloxazole | n-BuLi or LDA, then Methyl triflate | 2,5-Dimethyl-4-phenyloxazole | williams.edu |
| 2,5-Diphenyloxazole (B146863) | n-BuLi, then Electrophile | 4-Substituted-2,5-diphenyloxazole | clockss.org |
Nucleophilic Substitution Patterns and Ring Stability
The oxazole ring is generally characterized by its stability and is considered an electron-rich aromatic system. researchgate.netthieme-connect.de Consequently, it does not readily undergo nucleophilic substitution reactions unless activating functional groups are present on the ring. tandfonline.com The inherent stability of the oxazole ring means it is resistant to cleavage by certain oxidizing agents like hydrogen peroxide. slideshare.net However, stronger oxidizing agents can lead to ring cleavage. slideshare.net The ring can also be decomposed by concentrated acids. slideshare.net
The reactivity of the oxazole ring towards nucleophiles is low. When substitution does occur, it is typically on a carbon atom that has been rendered more electrophilic by a suitable leaving group, such as a halogen. The general order of reactivity for nucleophilic substitution on a halo-oxazole is C-2 > C-4 > C-5. tandfonline.com This indicates that the C-2 position is the most susceptible to nucleophilic attack.
While direct nucleophilic substitution on the this compound core is not extensively documented, studies on related substituted oxazoles provide insights. For instance, the chlorine atom on the phenyl ring of methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate can be substituted by nucleophiles. smolecule.com Additionally, the ester group in this compound can be hydrolyzed under acidic or basic conditions, demonstrating a reaction with nucleophiles at a substituent rather than the ring itself. smolecule.com In another example, 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide undergoes nucleophilic substitution with alkaloids like cytisine, anabasine, and salsoline. rcsi.science
The stability of the oxazole ring is also a factor in its reactivity. While generally stable, 5-hydroxyoxazole derivatives can be sensitive to moisture and prone to hydrolytic ring-opening and decarboxylation. nih.gov
Regioselective Alkylation Studies (e.g., on 2-methyl-4-phenyloxazole as a model)
Regioselective alkylation of the oxazole ring allows for the introduction of alkyl groups at specific positions, which is crucial for the synthesis of complex molecules. The alkylation can occur at either a carbon atom of the ring, typically after deprotonation, or at the nitrogen atom.
A notable example of regioselective C-alkylation is the methylation of lithiated 5-methyl-2-phenyloxazole-4-carboxylic acid. In this reaction, treatment with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at -78°C, followed by the addition of methyl iodide (MeI), results in methylation at the C-4 position of the oxazole ring in 84% yield. thieme-connect.de
N-alkylation of the oxazole ring is also a known reaction, with the alkyl group attaching to the nitrogen atom at position 3. tandfonline.com This demonstrates a strong propensity for the nitrogen atom to act as a nucleophile in alkylation reactions. tandfonline.com
While studies on 2-methyl-4-phenyloxazole as a specific model for regioselective alkylation are not extensively detailed in the provided context, research on the deprotonation and subsequent reaction with electrophiles in 2,5-disubstituted oxazoles provides a general framework. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position allows for subsequent alkylation, providing a route to 2,5-disubstituted oxazoles. nih.gov
Oxidation Reactions of this compound
Photo-Oxidation by Singlet Oxygen: Kinetics and Mechanisms
The photo-oxidation of oxazoles, particularly with singlet oxygen (¹O₂), has been a subject of detailed kinetic and mechanistic studies. The reaction of oxazole derivatives with singlet oxygen is a significant transformation, often leading to ring-opened products. researchgate.net For this compound and its analogues, the primary reaction pathway with singlet oxygen is a [4+2]-cycloaddition. researchgate.netcdu.edu.au This is because the oxazole ring lacks an allylic hydrogen, which would typically allow for an ene-reaction. researchgate.netcdu.edu.au
The [4+2]-cycloaddition of singlet oxygen to the oxazole ring forms an unstable bicyclic endoperoxide intermediate. researchgate.net This intermediate, an imino-anhydride, is then postulated to convert to a triamide end-product in subsequent steps. researchgate.netcdu.edu.au The energy barrier for this cycloaddition is relatively low, with a calculated enthalpy barrier of 57 kJ/mol for the parent oxazole. researchgate.netcdu.edu.au
Kinetic studies have shown that the rate of photo-oxidation is influenced by the substituents on the oxazole ring. For example, the pseudo-first-order reaction rate for a substituted oxazole like 4-methyl-2,5-diphenyloxazole is slightly higher than that of the unsubstituted oxazole. researchgate.net This is attributed to the electronic effects of the functional groups. researchgate.net The methyl group, being electron-donating, can boost the stability of the ring-opening products. researchgate.net
| Reactant | Oxidant | Key Intermediate | Primary Product Type |
| This compound | Singlet Oxygen (¹O₂) | Bicyclic Endoperoxide | Triamide |
Other Oxidative Transformations
Besides photo-oxidation, this compound can undergo other oxidative transformations, often leading to the cleavage of the oxazole ring. The oxazole ring system is susceptible to cleavage by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and ozone (O₃). slideshare.netnoteskarts.com However, it is generally stable towards oxidation with hydrogen peroxide. slideshare.net
In one documented reaction, this compound was formed in moderate yields (54-60%) in a one-pot reaction involving an iodoarene and meta-chloroperoxybenzoic acid (mCPBA). rsc.org This suggests that the oxazole ring itself is stable under these oxidative conditions, while its formation is facilitated by an oxidative process.
The oxidation of substituted oxazoles can lead to a variety of products depending on the starting material and the oxidant used. For example, the oxidation of 2,4,5-triphenyloxazole results in the formation of three molecules of benzoic acid, indicating complete cleavage of the oxazole ring. slideshare.net
The following table summarizes some of the oxidative transformations of oxazoles:
| Reactant | Oxidizing Agent | Product(s) |
| 2,4,5-Triphenyloxazole | [O] (e.g., KMnO₄, O₃) | 3 x Benzoic Acid |
| Indole derivative | mCPBA | Ketoamides |
| This compound | Formed in the presence of Iodoarene and mCPBA | - |
Ring-Opening and Recyclization Processes
The oxazole ring, while aromatic, can undergo ring-opening reactions when treated with certain nucleophiles, leading to acyclic intermediates that can then recyclize to form different heterocyclic systems. tandfonline.comacs.org This reactivity makes oxazoles valuable synthons in heterocyclic chemistry.
A common ring-opening reaction involves the treatment of oxazolones with primary amines, which attack the C-5 position to yield amides. biointerfaceresearch.com For example, 4-aryl-2-phenyloxazol-5-one reacts with 2-aminobenzoic acid in acetic acid to give a ring-opened product. researchgate.net Similarly, treatment of (Z)-2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl) phenyl acetate (B1210297) with ethyl 2-amino-4-methylthiazole-5-carboxylate or hydrazine (B178648) hydrate (B1144303) leads to ring-opened products. mdpi.com
These ring-opened intermediates can subsequently undergo cyclization to form new heterocyclic rings. For instance, 2-methyl-4,5-diphenyloxazole (B84692) can be converted to 2-methyl-4,5-diphenylimidazole upon treatment with ammonia, which involves a ring-opening followed by recyclization. slideshare.net In another example, 5-amino-oxazoles can be recyclized into various heterocycles, including derivatives of pyrimidine (B1678525) and 1,3,4-oxadiazole. researchgate.net The reaction of 2-halogeno-N-phenacylpyridinium salts with secondary amines leads to the formation of 1-amino-4-(5-aryloxazol-2-yl)buta-1,3-dienes, a process that involves the opening of an intermediate pyridinium (B92312) ring. msu.ru
The following table provides examples of ring-opening and recyclization reactions of oxazole derivatives:
| Oxazole Derivative | Reagent/Condition | Intermediate/Process | Recyclized Product |
| 2-Methyl-4,5-diphenyloxazole | Ammonia (NH₃) | Ring-opening and cyclization | 2-Methyl-4,5-diphenylimidazole |
| 5-Amino-oxazoles | Various (e.g., hydrazine, acylating agents) | Nucleophilic attack and recyclization | Pyrimidines, 1,3,4-Oxadiazoles, etc. |
| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid | Ring-opening | Benzamide (B126) derivative |
| (Z)-2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl) phenyl acetate | Hydrazine hydrate | Ring-opening and deacylation | Hydrazide |
Metal-Catalyzed Coupling Reactions (beyond C-C bond formation)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of various bonds, and they have been applied to oxazole derivatives to create more complex molecules. While C-C bond formation is common, C-N and C-O bond-forming reactions are also of significant interest.
Copper-catalyzed C-N coupling reactions of iodo-oxazoles with aromatic nitrogen heterocycles have been shown to be effective. nih.gov For instance, 2-iodo-5-phenyloxazole (B3201620) can be coupled with 2-pyridinone in the presence of a copper(I) iodide (CuI) catalyst, a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand, and a silver benzoate (B1203000) additive to yield the corresponding N-substituted pyridinone in 63% yield. nih.gov Similarly, 5-iodo-2-phenyloxazole couples with 2-pyridinone under the same conditions to give the 5-substituted product in 49% yield. nih.gov These reactions demonstrate that C-N bonds can be selectively formed at different positions of the phenyloxazole core.
Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for forming C-N bonds with aryl halides and various amine nucleophiles. uwindsor.ca These reactions often employ phosphine (B1218219) ligands to facilitate the coupling. While specific examples with this compound are not detailed, the general methodology is applicable to halo-oxazoles. beilstein-journals.org
Palladium- and copper-catalyzed C-O cross-coupling reactions of aryl halides with aliphatic alcohols have also been developed, providing a route to alkyl aryl ethers. magtech.com.cn These reactions typically require specific ligands, such as biarylphosphines for palladium and 1,10-phenanthroline (B135089) derivatives for copper. magtech.com.cn Although direct examples with this compound are not provided, these methods suggest the potential for C-O bond formation on a halo-substituted this compound.
The following table summarizes key aspects of these metal-catalyzed coupling reactions:
| Coupling Type | Metal Catalyst | Ligand Example | Substrate Example | Product Example |
| C-N Coupling | Copper(I) Iodide | 4,7-Dimethoxy-1,10-phenanthroline | 2-Iodo-5-phenyloxazole + 2-Pyridinone | 1-(5-Phenyl-oxazol-2-yl)-1H-pyridin-2-one |
| C-N Coupling | Palladium Acetate | Xantphos | 4-Bromo-7-azaindole + Benzamide | N-(7-Azaindol-4-yl)benzamide |
| C-O Coupling | Palladium/Copper | Biarylphosphines/Phenanthrolines | Aryl Halide + Alcohol | Alkyl Aryl Ether |
Detailed Mechanistic Elucidation of Key Reaction Pathways
The reactivity of this compound is characterized by its participation in several key reaction pathways, including cycloaddition reactions, particularly with singlet oxygen, and electrophilic substitutions. The mechanistic details of these transformations have been the subject of significant research, often employing computational studies to elucidate the underlying electronic and structural dynamics.
[4+2]-Cycloaddition with Singlet Oxygen
One of the most extensively studied reactions of this compound is its photo-oxidation via a [4+2]-cycloaddition (Diels-Alder type) reaction with singlet oxygen (¹O₂). nih.govcdu.edu.auresearchgate.net Due to the absence of allylic hydrogens on the oxazole ring, the common ene-type reaction with singlet oxygen is not feasible. nih.govcdu.edu.au Consequently, the interaction is expected to proceed exclusively through [2+2]- and [4+2]-cycloaddition pathways, with the latter being the primary and more dominant route. nih.govcdu.edu.au
Computational studies using density functional theory (DFT) at the B3LYP level have provided a detailed mechanism for this reaction. nih.govresearchgate.net The process begins with the electrophilic attack of singlet oxygen on the C2 and C5 positions of the oxazole ring. researchgate.net This concerted Diels-Alder addition proceeds through a low-energy transition state to form an unstable bicyclic endoperoxide intermediate. nih.govresearchgate.net This endoperoxide is a 6-membered ring structure. nih.gov
Table 1: Calculated Enthalpy Values for the Concerted Diels-Alder Addition of Singlet Oxygen to Oxazole Derivatives Data obtained from DFT/B3LYP/6–311++g(2df,2p) level of theory. All values are in kJ/mol.
| Reactant/Intermediate | Enthalpy (kJ/mol) |
| Substituted Oxazoles | |
| Transition State (TS) | Varies with substituents |
| Endoperoxide (P) | Unstable intermediate |
| Unsubstituted Oxazole | |
| Enthalpy Barrier | 51 |
| This table is based on data presented in computational studies on oxazole photo-oxidation. researchgate.net |
Optimized Geometry
The ground-state geometry of this compound has been optimized using DFT methods. These calculations provide precise bond lengths, which are crucial for understanding the molecule's reactivity.
Table 2: Selected Optimized Bond Lengths of this compound Data obtained from DFT/B3LYP calculations.
| Bond | Bond Length (Å) |
| O1–C2 | 1.365 |
| C2–N3 | 1.295 |
| N3–C4 | 1.393 |
| C4–C5 | 1.370 |
| C5–O1 | 1.361 |
| This table is compiled from data available in computational chemistry literature. researchgate.net |
Electrophilic and Nucleophilic Substitution
The oxazole ring in this compound can participate in electrophilic substitution reactions, with the preferred site of attack being the C5 position. slideshare.net However, these reactions often require activating groups on the ring to proceed readily. slideshare.net For instance, the bromination of 2-phenyloxazole with N-bromosuccinimide (NBS) yields the 5-bromo derivative. slideshare.net Nitration and sulfonation are generally difficult to achieve for the parent oxazole ring. slideshare.net
Nucleophilic substitution reactions are not common for oxazoles. Instead of substitution, the oxazole ring often undergoes cleavage when treated with strong nucleophilic reagents. slideshare.net
Ring-Opening and Other Reactions
The oxazole ring is susceptible to cleavage under various conditions. Treatment with concentrated acids can lead to decomposition of the ring. slideshare.net Similarly, strong oxidizing agents can cleave the ring system. slideshare.net In some instances, the cleaved ring can subsequently recyclize to form different heterocyclic structures, such as an imidazole (B134444) derivative. slideshare.net
Mechanistic studies have also explored metal-catalyzed reactions. For example, ruthenium(II)-catalyzed C-O cyclization of N-vinylbenzamides has been used as a pathway to synthesize oxazole derivatives. rsc.org Additionally, iodoarene-mediated one-pot preparations have been developed for creating substituted oxazoles. thieme-connect.com In one study, lithiation of a related 4-(4,4-dimethyloxazolin-2-yl)-5-phenyloxazole at the C2 position, followed by quenching with various electrophiles, provided a route to 2,4-bifunctionalized oxazoles without opening the oxazole ring. acs.org
Table 3: Summary of Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Key Mechanistic Feature | Product Type |
| [4+2]-Cycloaddition | Singlet Oxygen (¹O₂), Light | Concerted Diels-Alder addition | Endoperoxide intermediate, leading to triamides |
| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Attack at C5 position | 5-Bromo-2-phenyloxazole |
| Ring Cleavage | Concentrated Acids / Oxidizing Agents | Decomposition of the heterocyclic ring | Acyclic compounds or rearranged heterocycles |
| Metal-Catalyzed Cyclization | Ruthenium(II) catalysts | C-O bond formation from precursors | Substituted oxazoles |
| Directed Metalation | n-BuLi, Electrophiles | Lithiation at a specific carbon followed by electrophilic quench | Functionalized oxazoles |
| This table summarizes findings from various studies on oxazole reactivity. slideshare.netrsc.orgacs.org |
Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Phenyloxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2-methyl-5-phenyloxazole and its derivatives provides characteristic signals that are invaluable for structural confirmation. The methyl group protons at the 2-position of the oxazole (B20620) ring typically resonate as a singlet in the upfield region of the spectrum. For instance, in 2-methyl-5-(3′-methylphenyl)oxazole, this methyl signal appears at δ 2.51 ppm. mdpi.com Similarly, the methyl protons of 4-chloro-2-methyl-5-phenyloxazole are observed at δ 2.50 ppm. mdpi.com
The protons of the phenyl ring at the 5-position exhibit complex multiplet patterns in the aromatic region, generally between δ 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns being dependent on the substitution pattern of the phenyl ring itself. For example, in the ¹H NMR spectrum of this compound, the phenyl protons appear as a multiplet between δ 7.60 and 7.40 ppm. amazonaws.com The single proton on the oxazole ring, when present, also gives a characteristic signal. For instance, in 2-(4-chloro phenyl)-5-phenyl oxazole, the oxazole proton resonates as a singlet at δ 7.47 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| This compound | CDCl₃ | 7.60 (d, 2H, J = 7.2 Hz), 7.40 (t, 2H, J = 7.2 Hz), 7.29 (t, 1H, J = 7.2 Hz), 2.53 (s, 3H) |
| 2-Methyl-5-(3′-methylphenyl)oxazole | CDCl₃ | 7.40 (d, 2H, J = 9.2 Hz), 7.28 (t, 1H, J = 7.6 Hz), 7.18 (s, 1H), 7.02 (d, 1H, J = 7.6 Hz), 2.51 (s, 3H), 2.38 (s, 3H) |
| 4-Chloro-2-methyl-5-phenyloxazole | CDCl₃ | 7.83–7.84 (m, 2H), 7.41–7.46 (m, 2H), 7.30–7.36 (m, 1H), 2.50 (s, 3H) |
| 4-Methyl-2-phenethyl-5-phenyloxazole | CDCl₃ | 7.58-7.53 (m, 2H), 7.44-7.39 (m, 2H), 7.32-7.27 (m, 3H), 7.26-7.19 (m, 3H), 3.16-3.10 (m, 2H), 3.11-3.05 (m, 2H), 2.40 (s, 3H) |
| 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide | - | Oxazole proton: 6.0-6.5 ppm; Methyl substituent: 2.3-2.6 ppm |
Note: This table presents a selection of reported ¹H NMR data. Actual chemical shifts may vary slightly depending on the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. libretexts.org The carbon of the methyl group at the 2-position typically appears at the most upfield region of the spectrum, around δ 14 ppm. mdpi.com
The oxazole ring carbons exhibit characteristic resonances. For example, in 4-chloro-2-methyl-5-phenyloxazole, the C2, C4, and C5 carbons of the oxazole ring are observed at δ 159.4, 124.8, and 143.8 ppm, respectively. mdpi.com The phenyl ring carbons resonate in the aromatic region, typically between δ 120 and 140 ppm. libretexts.org The specific chemical shifts of the phenyl carbons can be used to deduce the substitution pattern on the ring. libretexts.org Carbonyl carbons, if present in a derivative, will appear significantly downfield, generally in the range of δ 170-220 ppm. libretexts.org
Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 2-Methyl-5-(3′-methylphenyl)oxazole | CDCl₃ | 151.2, 138.5, 128.9, 128.7, 128.0, 124.5, 121.6, 121.0, 21.4, 14.0 |
| 4-Chloro-2-methyl-5-phenyloxazole | CDCl₃ | 159.4, 143.8, 128.7, 127.0, 124.8, 14.2 |
| 4-Methyl-2-phenethyl-5-phenyloxazole | CDCl₃ | 162.0, 145.2, 140.6, 131.7, 129.4, 128.8, 128.7, 128.4, 127.5, 126.5, 125.3, 33.4, 30.2, 13.4 |
| Methyl 5-phenyloxazole-2-carboxylate | CDCl₃ | 156.0, 154.3, 151.3, 129.8, 129.0, 126.5, 125.0, 123.8, 53.0 |
Note: This table presents a selection of reported ¹³C NMR data. Actual chemical shifts may vary slightly depending on the specific experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods. The mass spectrum of 5-methyl-2-phenyloxazole (B7819025) shows a prominent molecular ion peak (M+) which confirms its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, in the GC-MS analysis of 5-methyl-2-phenyloxazole, the top peak is observed at m/z 116, with other significant peaks at m/z 159 and 89, corresponding to characteristic fragments of the molecule. nih.gov High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula of the compound, providing a high degree of confidence in its identification. rsc.orgrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. The C=N stretching vibration of the oxazole ring typically appears in the region of 1610-1640 cm⁻¹. rsc.orgsmolecule.com The C-O-C stretching of the oxazole ring is also a key diagnostic peak. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. mdpi.com For example, in the IR spectrum of 2-methyl-5-(3′-methylphenyl)oxazole, characteristic peaks are observed at 3054, 2925, 1610, 1560, and 1519 cm⁻¹. mdpi.com
Table 3: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N Stretch (Oxazole Ring) | 1610 - 1640 |
| C-O-C Stretch (Oxazole Ring) | ~1050 - 1250 |
| Aromatic C=C Stretch | ~1450 - 1600 |
Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives is characterized by absorption bands that arise from π-π* transitions within the conjugated system of the oxazole and phenyl rings. For instance, a study on a novel oxazolone (B7731731) derivative containing two oxazolone rings substituted with a central triazine nucleus showed a single absorption band at approximately 370 nm, which was attributed to π-π* transitions. gexinonline.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic rings, as well as the solvent used for the measurement. For example, photophysical studies of 4-(4′-N,N-dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one reported absorption maxima at around 465 nm. gexinonline.com
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic techniques provide valuable information about the connectivity and electronic structure of molecules, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis provides precise bond lengths, bond angles, and intermolecular interactions. For instance, crystallographic studies of analogous oxazole derivatives have revealed that the dihedral angles between the oxazole ring and aromatic substituents are typically in the range of 40° to 50°. smolecule.com These studies also provide insights into the crystal packing and intermolecular forces, such as C–H⋯O hydrogen bonds, which stabilize the crystal lattice. smolecule.com Although a specific crystal structure for the parent this compound was not found in the provided search results, the analysis of its derivatives provides a strong basis for understanding its likely solid-state conformation.
Computational and Theoretical Chemistry Studies on 2 Methyl 5 Phenyloxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study oxazole (B20620) derivatives, offering insights into their geometry, stability, and reactivity.
Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For 2-Methyl-5-phenyloxazole, DFT methods, such as B3LYP, have been used to determine its most stable conformation. researchgate.netresearchgate.net The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Studies have shown that the introduction of methyl and phenyl functional groups to the oxazole ring has a minimal impact on the π-electron distribution on the ring itself. researchgate.net However, the substituents do influence the electronic properties. For instance, the methyl group can induce an increase in the positive Hirshfeld charge on the adjacent ring carbon atom. cdu.edu.au Population analysis techniques like Hirshfeld and Mulliken are employed to determine the partial electronic charges on each atom, revealing the ionic character within the molecule. cdu.edu.au The Hirshfeld method is often considered more accurate and less dependent on the chosen basis set compared to the Mulliken approach. cdu.edu.au
Table 1: Optimized Bond Lengths of this compound (DFT/B3LYP) Data extracted from graphical representation in source researchgate.net.
| Bond | Bond Length (Å) |
|---|---|
| O1-C2 | 1.365 |
| C2-N3 | 1.302 |
| N3-C4 | 1.391 |
| C4-C5 | 1.366 |
| C5-O1 | 1.371 |
| C2-C(Methyl) | 1.493 |
The electronic structure is further elucidated by analyzing parameters such as dipole moment and net atomic charges. These calculated values are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. A notable example is the study of the photo-oxidation of oxazole derivatives by singlet oxygen. researchgate.netcdu.edu.au For this compound, the primary reaction pathway is predicted to be a [4+2]-cycloaddition (Diels-Alder type) of singlet oxygen to the oxazole ring. researchgate.netcdu.edu.au This is because the absence of an allylic hydrogen atom on the oxazole ring prevents the ene-mode addition of singlet oxygen. cdu.edu.au
The reaction proceeds through a concerted mechanism, overcoming an enthalpy barrier to form an unstable bicyclic endoperoxide intermediate. researchgate.net This intermediate can subsequently rearrange to form other products. cdu.edu.au DFT calculations allow for the optimization of the structures of reactants, transition states, intermediates, and products along the reaction coordinate. The analysis of the transition state structure, often identified by the presence of a single imaginary frequency in the vibrational analysis, is critical for determining the activation energy of the reaction. researchgate.net For the reaction of this compound with singlet oxygen, the transition state for the Diels-Alder addition has been successfully modeled. researchgate.net
Thermochemical parameters provide quantitative data on the energetics of chemical reactions and the stability of molecules. DFT calculations can accurately predict these values. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically at a given temperature (typically 298 K). wikipedia.org It is a direct measure of bond strength. wikipedia.org
In the context of reaction pathways, the calculation of enthalpies (ΔH) for reactants, transition states, and products is crucial for constructing a potential energy surface. For the [4+2]-cycloaddition of singlet oxygen to this compound, DFT calculations have determined the enthalpy changes for each step of the proposed mechanism. researchgate.net For example, the initial cycloaddition step is found to be exothermic, leading to a stabilized endoperoxide intermediate. researchgate.net Subsequent steps involving the cleavage of O-O and C-C bonds also have associated enthalpy barriers that can be calculated. researchgate.net
Table 2: Calculated Enthalpies (kJ/mol) for the Diels-Alder Addition of Singlet Oxygen to this compound Data is for the general reaction mechanism of substituted oxazoles as described in the source researchgate.net.
| Reaction Step | Description | Enthalpy (ΔH) |
|---|---|---|
| TS1 | Transition state for [4+2] cycloaddition | 51 |
| P5 | Bicyclic endoperoxide intermediate | -110 |
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are key indicators of a molecule's reactivity. cdu.edu.auresearchgate.net
For this compound, the HOMO is associated with its ability to donate electrons, while the LUMO relates to its ability to accept electrons. researchgate.net In reactions like the cycloaddition with singlet oxygen, the interaction occurs between the HOMO of the oxazole (the electron donor) and the LUMO of the singlet oxygen (the electron acceptor). cdu.edu.au DFT calculations provide accurate values for HOMO and LUMO energies. researchgate.netinpressco.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite the molecule. cdu.edu.au Studies on various oxazole derivatives have shown how different substituents can modulate these frontier orbital energies and, consequently, the molecule's reactivity. researchgate.net The methyl group in this compound has been observed to have a minimal effect on the distribution of HOMO and LUMO contours on the oxazole ring itself. cdu.edu.au
Table 3: Calculated Frontier Molecular Orbital Energies (eV) for Oxazole Derivatives Data from a general study on oxazole derivatives, providing context for this compound's properties researchgate.net.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Oxazole | -1.58 | 9.534 | 11.114 |
| 2-Methyloxazole | -1.72 | 9.321 | 11.041 |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Beyond FMO theory, a range of quantum chemical descriptors can be calculated to establish quantitative structure-reactivity relationships (QSRR). These descriptors, derived from the electronic structure, provide a deeper understanding of a molecule's chemical behavior. researchgate.net
Global reactivity descriptors are particularly useful and can be calculated from the HOMO and LUMO energies. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.
Global Softness (σ): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. cdu.edu.au
These descriptors have been successfully used to justify the influence of different functional groups on the physicochemical properties and reactivity of substituted oxazoles. researchgate.netcdu.edu.au For example, the introduction of an electron-donating methyl group versus an electron-withdrawing phenyl group can be quantified by changes in these descriptors, which correlate with observed reaction rates. researchgate.net Such studies help in systematically understanding how structural modifications to the this compound scaffold would alter its chemical reactivity. nih.gov
Table 4: Global Reactivity Descriptors (eV) for Oxazole Derivatives Conceptual data based on descriptors mentioned in source cdu.edu.au.
| Compound | Chemical Potential (μ) | Global Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Oxazole | -3.977 | 5.557 | 3.977 | 1.423 |
| 2-Methyloxazole | -3.801 | 5.521 | 3.801 | 1.309 |
Advanced Research Directions and Future Perspectives for 2 Methyl 5 Phenyloxazole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Oxazoles
The chemical industry is increasingly shifting towards environmentally friendly practices, and the synthesis of oxazoles is no exception. ijpsonline.com Researchers are actively developing green and sustainable methods to produce 2-methyl-5-phenyloxazole and related compounds, aiming to reduce waste, and minimize the use of hazardous substances. ijpsonline.com
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. ijpsonline.com
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency in oxazole (B20620) synthesis. ijpsonline.com
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids or deep eutectic solvents. ijpsonline.com
Catalytic Approaches: The development of novel catalysts, including biocatalysts and reusable solid catalysts, is a major focus for promoting sustainable oxazole synthesis. For instance, palladium/copper-catalyzed direct arylation has been explored for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com
Continuous Flow Synthesis: This approach offers advantages in terms of safety, scalability, and process control, contributing to more sustainable manufacturing processes. rsc.org
| Methodology | Key Advantages | Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Specialized equipment required, potential for localized overheating |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved efficiency | Specialized equipment required, scalability can be an issue |
| Use of Greener Solvents | Reduced environmental impact, improved safety | Solvent selection can be challenging, potential for different reactivity |
| Catalytic Approaches | Increased efficiency, potential for asymmetric synthesis | Catalyst cost and recovery, potential for metal contamination |
| Continuous Flow Synthesis | Improved safety and scalability, better process control | Higher initial investment, requires process optimization |
Discovery and Elucidation of Novel Reactivity Modes
Exploring the untapped reactivity of the oxazole ring is a key frontier in advancing the chemistry of this compound. Researchers are investigating new ways to functionalize the oxazole core and participate in novel chemical transformations.
Recent areas of interest include:
Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to complex nitrogen-containing heterocyclic systems. semanticscholar.org
Nucleophilic Aromatic Substitution (SNA r): The reactivity of substituted oxazoles in S NAr reactions is being explored to create diverse molecular architectures. mdpi.com
Bioactivation Pathways: Studies on the metabolism of related isoxazole-containing compounds have revealed novel bioactivation mechanisms, such as the oxidation of a methyl group to form a reactive enamine intermediate. researchgate.net Understanding these pathways is crucial for the development of safer and more effective therapeutic agents.
Synergistic Integration of Experimental and Computational Approaches in Mechanistic Studies
The combination of experimental and computational methods provides a powerful toolkit for understanding the intricate details of reaction mechanisms in oxazole chemistry. rsc.org This synergistic approach allows for a deeper understanding of reaction pathways, transition states, and the factors that control reactivity and selectivity.
Key applications of this integrated approach include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to predict the biological activity of oxazole derivatives, aiding in the rational design of new drug candidates. nih.govdaneshyari.com
Molecular Docking Studies: Computational docking simulations are used to predict the binding modes of oxazole-based molecules with biological targets, providing insights into their mechanism of action. nih.govnih.gov
Quantum-Chemical Modeling: These calculations can elucidate the electronic structure of oxazole derivatives and how substituents influence their reactivity and biological properties. juniperpublishers.com
| Integrated Approach | Application in Oxazole Chemistry | Key Outcomes |
|---|---|---|
| QSAR Modeling and Experimental Validation | Predicting the anticancer activity of novel 1,3-oxazole derivatives. nih.govdaneshyari.com | Development of predictive models to guide the synthesis of more potent compounds. nih.gov |
| Molecular Docking and In Vitro Assays | Investigating the binding of oxazole-based inhibitors to their biological targets. nih.govnih.gov | Elucidation of binding modes and rationalization of structure-activity relationships. nih.gov |
| Quantum-Chemical Calculations and Spectroscopic Analysis | Understanding the influence of substituents on the electronic properties and reactivity of the oxazole ring. juniperpublishers.com | Correlation of calculated electronic parameters with experimentally observed reactivity and biological activity. juniperpublishers.com |
Rational Design and Synthesis of Advanced this compound Architectures
The rational design and synthesis of novel and complex molecules containing the this compound scaffold is a major driver of innovation in this field. rsc.orgmdpi.com By strategically modifying the core structure, researchers can fine-tune the properties of these compounds for specific applications.
Future directions in this area include:
Development of Novel Bioactive Compounds: The this compound core can be incorporated into larger molecules to create new drug candidates with improved efficacy and selectivity. nih.govnih.gov
Synthesis of Functional Materials: The unique electronic and photophysical properties of oxazole derivatives make them attractive building blocks for the development of new materials with applications in electronics and photonics.
Topochemical Polymerization: The principles of rational design can be applied to create oxazole-containing monomers that can undergo topochemical polymerization to produce polymers with well-defined structures and properties. rsc.org
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, identifying optimal solvents (e.g., DMF vs. THF) for regioselective cyclization .
- Retrosynthetic Analysis : Software like ChemAxon or Synthia proposes disconnections based on known analogous reactions, such as the fragmentation of benzoxazole precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
